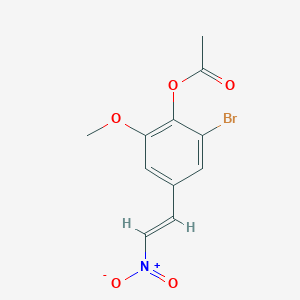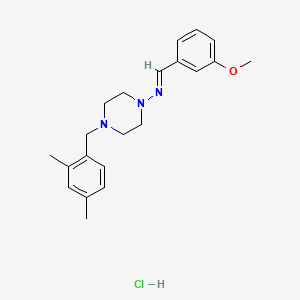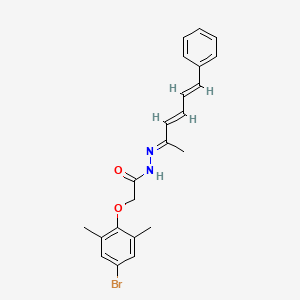
2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate involves the inhibition of various enzymes and proteins in the targeted cells. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. Additionally, it has been found to inhibit the growth of bacteria and fungi by disrupting the cell wall and membrane.
Biochemical and physiological effects:
2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, which leads to their death. Additionally, it has been found to inhibit the growth of bacteria and fungi by disrupting their metabolic processes. However, the compound has also been found to have toxic effects on normal cells, which limits its use in clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it useful for studying their functions. Additionally, it exhibits antifungal, antibacterial, and anticancer properties, making it useful for studying their mechanisms of action. However, the compound has limitations in terms of its toxicity to normal cells, which requires careful handling and monitoring during experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate. One direction is to explore its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential use in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to explore its mechanism of action and potential applications in other scientific fields.
In conclusion, 2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate has gained significant attention in scientific research due to its potential applications in various fields. The complex synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate involves a multistep process that requires high technical expertise. The first step involves the reaction of 2,6-dibromo-4-methoxyphenol with sodium hydride in dimethylformamide, which results in the formation of 2,6-dibromo-4-methoxyphenol sodium salt. This is followed by the reaction of the sodium salt with 2-nitrovinyl acetate in the presence of palladium acetate and triphenylphosphine to yield 2-bromo-6-methoxy-4-(2-nitrovinyl)phenol. Finally, the compound is acetylated using acetic anhydride to obtain 2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate.
Applications De Recherche Scientifique
2-bromo-6-methoxy-4-(2-nitrovinyl)phenyl acetate has been studied for its potential applications in various scientific fields. It has been found to exhibit antifungal, antibacterial, and anticancer properties. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
[2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO5/c1-7(14)18-11-9(12)5-8(3-4-13(15)16)6-10(11)17-2/h3-6H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMIDLVCHFBSY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)